molecular formula C10H14FNO B3040782 2-(4-fluorophenoxy)-N,N-dimethylethanamine CAS No. 2401-45-8

2-(4-fluorophenoxy)-N,N-dimethylethanamine

Cat. No.: B3040782
CAS No.: 2401-45-8
M. Wt: 183.22 g/mol
InChI Key: KUNDZNSXYFPGGA-UHFFFAOYSA-N
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Description

2-(4-fluorophenoxy)-N,N-dimethylethanamine is an organic compound that features a fluorinated phenoxy group attached to an ethanamine backbone

Mechanism of Action

Target of Action

Similar compounds have been found to interact with theAndrogen receptor . The Androgen receptor plays a crucial role in the development and maintenance of male sexual characteristics.

Mode of Action

Based on its structural similarity to other compounds, it may interact with its target receptor, leading to changes in the receptor’s activity .

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its target .

Biochemical Analysis

Biochemical Properties

2-(4-fluorophenoxy)-N,N-dimethylethanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with histone deacetylase 2 (HDAC2), which is involved in the regulation of gene expression through chromatin remodeling . The interaction between this compound and HDAC2 can lead to changes in the acetylation status of histones, thereby influencing gene expression.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with HDAC2 can lead to changes in the expression of genes involved in cell proliferation, apoptosis, and differentiation . Additionally, this compound may affect cellular metabolism by altering the activity of enzymes involved in metabolic pathways.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to HDAC2, inhibiting its activity and leading to an increase in histone acetylation . This change in acetylation status can result in the activation or repression of specific genes, thereby influencing various cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions . Long-term exposure to the compound may lead to changes in cellular function, including alterations in gene expression and enzyme activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function. At higher doses, it can lead to toxic or adverse effects, including changes in gene expression and enzyme activity . It is important to determine the threshold dose at which these effects occur to ensure the safe use of the compound in research.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, it may undergo hydroxylation and sulfonation, leading to the formation of metabolites that can be further processed by the body . These metabolic pathways can influence the overall activity and effects of the compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound may interact with transporters and binding proteins that facilitate its movement across cell membranes . Additionally, its localization and accumulation within specific tissues can affect its overall activity and function.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect its interactions with biomolecules and its overall impact on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenoxy)-N,N-dimethylethanamine typically involves the reaction of 4-fluorophenol with N,N-dimethylethanolamine. This reaction is often facilitated by the use of a base such as sodium hydride or potassium carbonate to deprotonate the phenol, allowing it to react with the ethanamine derivative . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenoxy)-N,N-dimethylethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas with palladium catalyst.

    Nucleophiles: Amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while nucleophilic substitution can produce various substituted phenoxy derivatives .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-(dimethylamino)methyl)-4-fluorophenoxy)-5-bromobenzenamine
  • 2-(2-(dimethylamino)methyl)-4-fluorophenoxy)-5-iodobenzene amine

Uniqueness

2-(4-fluorophenoxy)-N,N-dimethylethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity compared to non-fluorinated analogs .

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure allows it to participate in a wide range of reactions and interact with biological targets, making it a valuable tool in research and development.

Properties

IUPAC Name

2-(4-fluorophenoxy)-N,N-dimethylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FNO/c1-12(2)7-8-13-10-5-3-9(11)4-6-10/h3-6H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUNDZNSXYFPGGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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